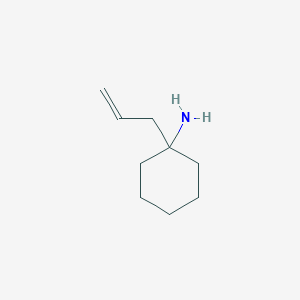

1-Allyl-1-aminocyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-1-aminocyclohexane is a compound that is used as an intermediate in the synthesis of other organic compounds . It has a molecular formula of C9H17N and a molecular weight of 139.242.

Synthesis Analysis

The synthesis of 1-Allyl-1-aminocyclohexane involves the use of allylic alcohols under very mild conditions, such as room temperature, and the use of sustainable deep eutectic solvents (DESs) . The reaction time for the conversion increases with more sterically hindered allylic ethers .Molecular Structure Analysis

The molecular structure of 1-Allyl-1-aminocyclohexane involves a conjugated system. Conjugation occurs when p orbital on three or more adjacent atoms can overlap. This delocalization stabilizes the allyl carbocation making it more stable than a normal primary carbocation .Chemical Reactions Analysis

The chemical reactions involving 1-Allyl-1-aminocyclohexane include the allyl–allyl cross-coupling reaction, which provides a practical synthetic route for the direct construction of 1,5-dienes . Sigmatropic rearrangements are also common, including hydrogen shifts across pi systems and formation of new carbon-carbon bonds across allyl-type structural fragments .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-1-aminocyclohexane are influenced by its chemistry. The chemistry of a biomaterial directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación

Synthesis of Allylic Amines

1-Allyl-1-aminocyclohexane can be used in the synthesis of allylic amines. Allylic amines are important building blocks in chemical science and have versatile applications in biologically relevant chemical space . They are synthesized via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides .

Development of Multicomponent Reactions

The compound plays a crucial role in the development of increasingly general and modular multicomponent reactions for allylic amine synthesis . This is particularly important because it provides access to important building blocks and versatile applications of biologically relevant chemical space .

Environmentally Friendly Synthesis Methods

The compound is used in environmentally friendly synthesis methods. An efficient catalytic multicomponent coupling reaction of simple alkenes, aldehydes, and amides is reported, providing a practical, environmentally friendly, and modular protocol to build architecturally complex and functionally diverse allylic amines in a single step .

Synthesis of Drug-like Allylic Amines

1-Allyl-1-aminocyclohexane facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods . This is particularly important in the pharmaceutical industry where such amines are used in the development of new drugs .

Ionic-Molecular Organocatalysis

The compound is used in ionic-molecular organocatalysis, which is an alternative to the widely used metal-dependent allylic amination methods . This method offers a tool for allylic amination reactions .

Synthesis of Pharmaceuticals

1-Allyl-1-aminocyclohexane is used in the synthesis of pharmaceuticals . For example, it has been successfully demonstrated in the synthesis of active pharmaceutical ingredients such as flunarizine, cinnarizine, and naftifine .

Mecanismo De Acción

Target of Action

It’s structurally similar to cyclohexylamine , which is a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators . Therefore, it’s plausible that 1-Allyl-1-aminocyclohexane may interact with similar targets.

Mode of Action

Allylic amines, which include 1-allyl-1-aminocyclohexane, are known to undergo allylic substitution reactions . These reactions involve the replacement of a substituent, often a hydrogen atom, at the allylic position of a molecule . The resulting products can have different biological activities depending on the nature of the substituent and the specific biochemical context.

Biochemical Pathways

Allylic amines are known to be involved in the construction of nitrogen-based heterocyclic compounds . These compounds play crucial roles in many biochemical pathways and are key components of many biologically active molecules.

Pharmacokinetics

Cyclohexylamine, a structurally similar compound, is known to be miscible with water , suggesting that 1-Allyl-1-aminocyclohexane may also have good water solubility, which could influence its absorption and distribution in the body.

Result of Action

Cyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization , suggesting that 1-Allyl-1-aminocyclohexane may also have industrial applications.

Direcciones Futuras

The future directions for 1-Allyl-1-aminocyclohexane involve the development of novel biocompatible crosslinking agents with AIE characteristics to simultaneously stabilize the construct dimension and provide the fluorescent property . The allyl–allyl cross-coupling strategy has seen major breakthroughs over the past decade, and the application of this new tool for regio- and enantioselective C–C bond formation has revolutionized synthetic chemistry .

Propiedades

IUPAC Name |

1-prop-2-enylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYLLMGHVPBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1-aminocyclohexane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)